Attenoside
Description
Attenoside is a novel acyclic diterpene glycoside (DTG) isolated from Nicotiana attenuata, a plant in the Solanaceae family. It was identified through bioassay-guided fractionation of aqueous acetic acid extracts from the plant’s aerial parts . Structurally, it belongs to the 20-hydroxygeranyllinalool glycoside class, characterized by an acyclic diterpene backbone conjugated with sugar moieties. Its structure was elucidated using atmospheric pressure chemical ionization mass spectrometry (APCI-MS) and 1D/2D nuclear magnetic resonance (NMR) spectroscopy .
This compound exhibits a mild deterrent effect on the feeding behavior of Manduca sexta larvae, a specialist herbivore of Solanaceae plants. This bioactivity suggests a role in plant defense mechanisms, though its effect is less pronounced compared to other secondary metabolites in N. attenuata, such as nicotine or trypsin protease inhibitors (TPIs) .
Properties
Molecular Formula |
C44H74O21 |
|---|---|
Molecular Weight |
939 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[(3S,6E,10E,14Z)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,7,11,15-tetramethylhexadeca-1,6,10,14-tetraen-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H74O21/c1-7-44(6,65-42-37(57)34(54)38(27(19-47)62-42)63-40-35(55)31(51)28(48)24(5)59-40)16-10-15-22(3)12-8-11-21(2)13-9-14-23(4)20-58-43-39(33(53)30(50)26(18-46)61-43)64-41-36(56)32(52)29(49)25(17-45)60-41/h7,11,14-15,24-43,45-57H,1,8-10,12-13,16-20H2,2-6H3/b21-11+,22-15+,23-14-/t24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38+,39+,40-,41-,42-,43+,44+/m0/s1 |
InChI Key |
CWAXZXSFUDEMIX-ZIKBFGBNSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@](C)(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C)(CCC=C(C)CCC=C(C)CCC=C(C)COC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C=C)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Related Diterpene Glycosides
Attenoside is one of three DTGs (compounds 1, 2, and 3) isolated from N. attenuata. While all three share the 20-hydroxygeranyllinalool core, this compound (3) is distinguished by its unique glycosylation pattern, which contributes to its classification as a novel natural product. Below is a comparative analysis:
Key Observations :
- This compound’s novelty lies in its glycosylation pattern, which may influence solubility or interaction with insect gustatory receptors .
Comparison with Other Plant Defense Compounds
N. attenuata produces diverse defense metabolites. Compared to this compound:
- Nicotine: A well-characterized alkaloid with strong neurotoxic effects on herbivores. Nicotine exhibits significantly higher toxicity (e.g., lethal at 0.1% concentration in diet) compared to the mild deterrent effect of this compound .
- Trypsin Protease Inhibitors (TPIs): These proteins disrupt insect digestion by inhibiting proteases. TPIs reduce larval growth rates by >50%, whereas this compound only marginally affects feeding behavior .
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